molecular formula C19H14BrN3O3 B11559439 2-(4-bromonaphthalen-1-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide

2-(4-bromonaphthalen-1-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11559439
M. Wt: 412.2 g/mol
InChI Key: NAUFJZZMVPLRNF-CIAFOILYSA-N
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Description

2-(4-bromonaphthalen-1-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that features a bromonaphthalene moiety and a nitrophenylmethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide typically involves the reaction of 4-bromonaphthalene-1-carbaldehyde with 3-nitrobenzaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromonaphthalen-1-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

2-(4-bromonaphthalen-1-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as an anti-cancer or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The nitrophenylmethylidene group may also participate in redox reactions, influencing cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromonaphthalen-1-yl)acetic acid
  • 2-(4-bromonaphthalen-1-yl)acetohydrazide
  • 2-(4-bromonaphthalen-1-yl)acetate

Uniqueness

2-(4-bromonaphthalen-1-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is unique due to the presence of both bromonaphthalene and nitrophenylmethylidene groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications in scientific research and potential therapeutic uses.

Properties

Molecular Formula

C19H14BrN3O3

Molecular Weight

412.2 g/mol

IUPAC Name

2-(4-bromonaphthalen-1-yl)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H14BrN3O3/c20-18-9-8-14(16-6-1-2-7-17(16)18)11-19(24)22-21-12-13-4-3-5-15(10-13)23(25)26/h1-10,12H,11H2,(H,22,24)/b21-12+

InChI Key

NAUFJZZMVPLRNF-CIAFOILYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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